

2-Chloro-N,N-dimethylpropanamide molecular weight and formula

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Compound of Interest

Compound Name:	2-Chloro-N,N-dimethylpropanamide
Cat. No.:	B171808

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An In-depth Technical Guide to **2-Chloro-N,N-dimethylpropanamide**: Synthesis, Reactivity, and Applications

Core Chemical Identity and Properties

2-Chloro-N,N-dimethylpropanamide (CAS No. 10397-68-9) is a halogenated amide that serves as a versatile building block in organic synthesis. Its structure incorporates a reactive chlorine atom at the alpha position to a carbonyl group, making it a valuable electrophilic intermediate.

The fundamental molecular details of this compound are summarized below.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Property	Value	Source(s)
Molecular Formula	C ₅ H ₁₀ ClNO	[1] [2] [3] [4]
Molecular Weight	135.59 g/mol	[1] [3] [4]
CAS Number	10397-68-9	[1] [3] [4]
IUPAC Name	2-chloro-N,N-dimethylpropanamide	[2]
Synonyms	N,N-Dimethyl- α -chloropropionamide, 2-Chloro-N,N-dimethylpropionamide	[2] [3]
Predicted Density	1.065 g/cm ³	[2]
Boiling Point	180°C at 760 mmHg; 71°C at 2 Torr	[2] [4]

Synthesis and Mechanism

The most direct and common method for the synthesis of **2-Chloro-N,N-dimethylpropanamide** is the acylation of dimethylamine with 2-chloropropionyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the highly nucleophilic dimethylamine attacks the electrophilic carbonyl carbon of the acid chloride.

The general reaction proceeds as follows: $\text{CH}_3\text{CHClCOCl} + 2(\text{CH}_3)_2\text{NH} \rightarrow \text{CH}_3\text{CHClCON}(\text{CH}_3)_2 + (\text{CH}_3)_2\text{NH}_2^+\text{Cl}^-$

An excess of dimethylamine or the inclusion of a tertiary amine base (e.g., triethylamine) is typically required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the dimethylamine, rendering it non-nucleophilic.

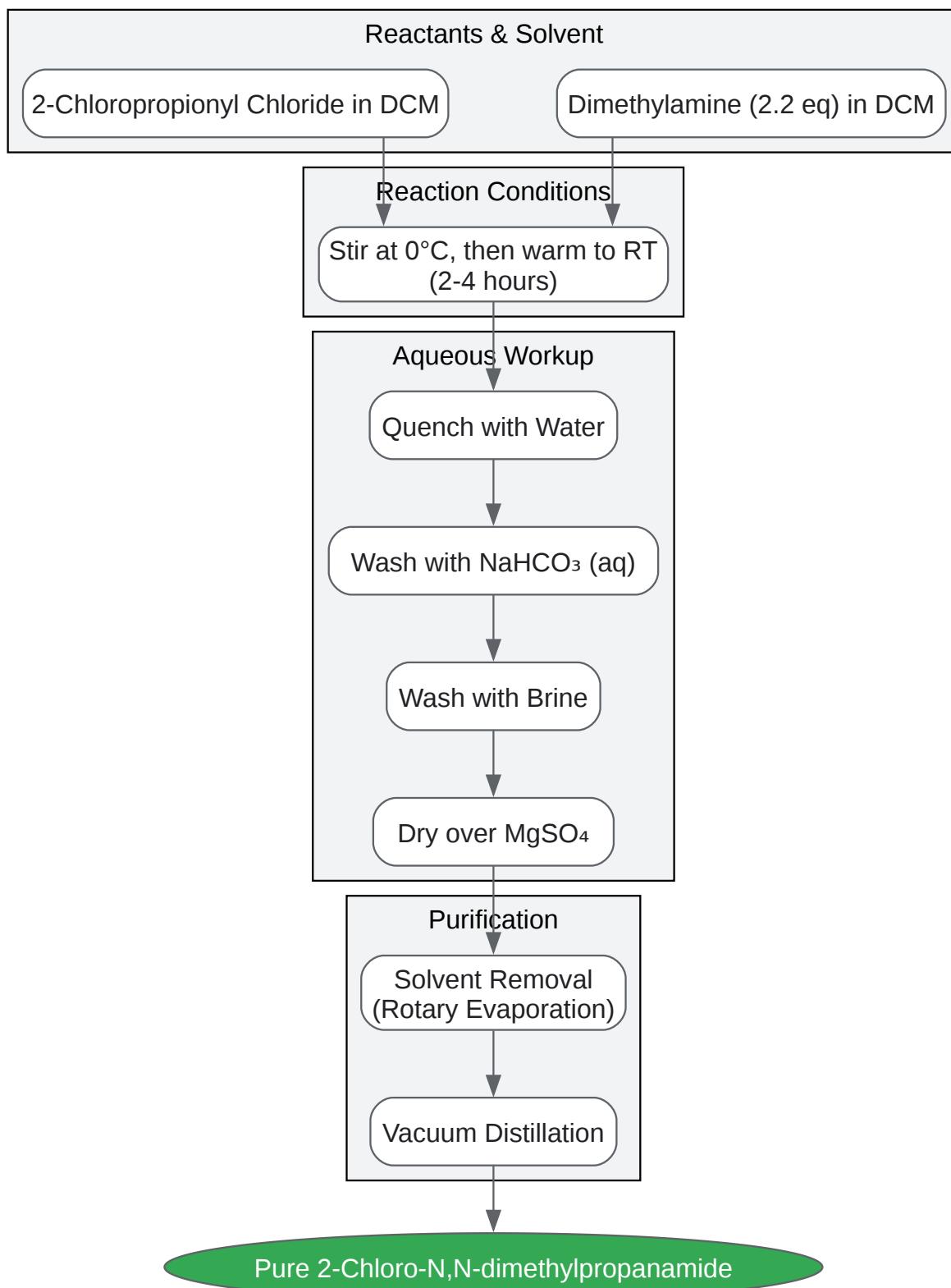
Representative Experimental Protocol:

- Materials: 2-chloropropionyl chloride, dimethylamine (40% solution in water or anhydrous), dichloromethane (DCM) or diethyl ether, triethylamine (optional), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

- Procedure:

- A solution of dimethylamine (2.2 equivalents) in DCM is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.
- 2-chloropropionyl chloride (1.0 equivalent) is dissolved in DCM and added dropwise to the stirred dimethylamine solution, maintaining the temperature at 0°C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours until the reaction is complete (monitored by TLC).
- The reaction mixture is quenched by the addition of water. The organic layer is separated and washed sequentially with saturated sodium bicarbonate solution, water, and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Purification can be achieved via vacuum distillation to afford pure **2-Chloro-N,N-dimethylpropanamide**.

Synthesis Workflow Diagram:



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Caption: General workflow for the synthesis of **2-Chloro-N,N-dimethylpropanamide**.

Chemical Reactivity and Applications in Drug Discovery

The primary utility of **2-Chloro-N,N-dimethylpropanamide** in synthetic chemistry stems from the reactivity of the C-Cl bond at the α -position. The electron-withdrawing nature of the adjacent carbonyl group activates the α -carbon, making it susceptible to nucleophilic substitution (S_N2) reactions.

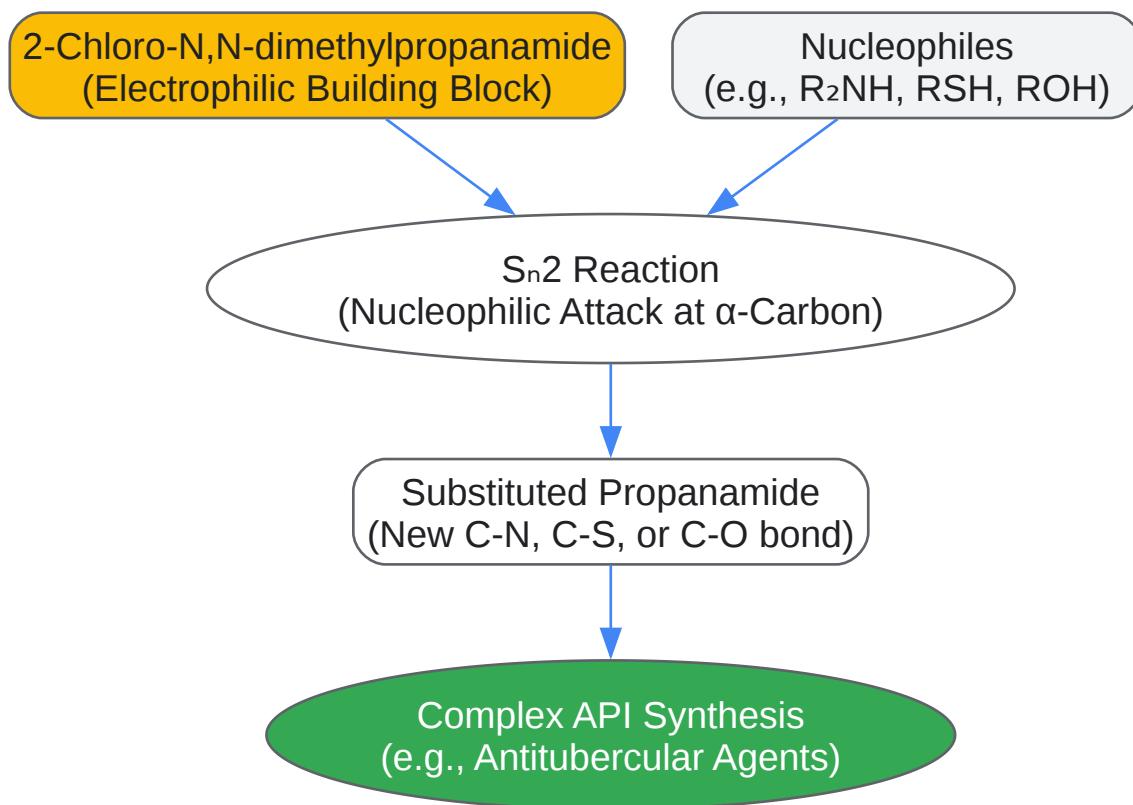
Key Reactions:

- Nucleophilic Substitution: It readily reacts with a variety of nucleophiles (e.g., amines, thiols, alkoxides) to displace the chloride ion. This allows for the straightforward introduction of diverse functional groups, forming α -amino amides, α -thio amides, and α -oxyamides. This reactivity is fundamental to its role as a molecular scaffold.

Applications in Pharmaceutical Synthesis:

2-Chloro-N,N-dimethylpropanamide is classified as a key pharmaceutical intermediate.^[2] While specific blockbuster drugs derived directly from this starting material are not prominently documented in public literature, its structural motif is crucial. Related chloro-N,N-dialkyl amine structures are instrumental in synthesizing a range of active pharmaceutical ingredients (APIs). For instance, 2-Chloro-N,N-dimethylpropylamine hydrochloride is a known intermediate for developing lipophilic chalcone analogues with potent antitubercular properties.^[5] The α -chloro amide functionality serves as a handle to connect different pharmacophores, building the complex molecular architectures required for biological activity.

Logical Relationship of Reactivity to Application:



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Caption: Reactivity pathway from intermediate to complex pharmaceutical molecules.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of **2-Chloro-N,N-dimethylpropanamide**. Below are the expected results from standard analytical techniques.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups. An experimental FTIR spectrum is available and shows the characteristic absorption bands.^[6]

- C=O (Amide I band): A strong, sharp absorption is expected around 1640-1670 cm⁻¹.
- C-N Stretch: Found in the 1400-1450 cm⁻¹ region.
- C-H (sp³): Absorptions will be present around 2850-3000 cm⁻¹.

- C-Cl Stretch: A moderate absorption is expected in the 600-800 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for this specific compound are not publicly available, a predicted analysis based on its structure and data from analogous compounds (e.g., 2-chloropropane, N,N-dimethylpropionamide) is presented below.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Predicted ¹H NMR Spectrum (in CDCl₃):

Protons	Integration	Multiplicity	Approx. δ (ppm)	Rationale
-CH(Cl)	1H	Quartet (q)	4.5 - 4.8	Deshielded by adjacent Cl and C=O. Split by the -CH ₃ group.
-N(CH ₃) ₂	6H	Two Singlets (s)	2.9 - 3.2	Due to restricted rotation around the C-N amide bond, the two methyl groups are diastereotopic and thus chemically non-equivalent.
-CH(Cl)CH ₃	3H	Doublet (d)	1.6 - 1.8	Split by the single methine proton.

Predicted ¹³C NMR Spectrum (in CDCl₃):

Carbon	Approx. δ (ppm)	Rationale
C=O	168 - 172	Carbonyl carbon chemical shift.
-CH(Cl)	50 - 55	Alpha-carbon shifted downfield by the electronegative chlorine.
-N(CH ₃) ₂	35 - 38	Two distinct signals are expected due to restricted C-N bond rotation.
-CH(Cl)CH ₃	20 - 25	Methyl group carbon.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak and characteristic fragmentation patterns.

- Molecular Ion (M⁺): A pair of peaks at m/z 135 and 137 in an approximate 3:1 ratio, corresponding to the ³⁵Cl and ³⁷Cl isotopes.
- Key Fragments:
 - [M - Cl]⁺: Loss of chlorine at m/z 100.
 - [C₄H₈NO]⁺: Fragment from McLafferty rearrangement or other cleavages.
 - [CON(CH₃)₂]⁺: Amide fragment at m/z 72.
 - [CH₃CHCl]⁺: Fragment at m/z 62/64.

Safety, Handling, and Storage

As with all α -halogenated carbonyl compounds, **2-Chloro-N,N-dimethylpropanamide** should be handled with care, using appropriate personal protective equipment (PPE).

- Hazard Classification: Harmful if swallowed. Causes skin and serious eye irritation.[\[2\]](#)

- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

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